silane CAS No. 683815-11-4](/img/structure/B12522793.png)
[(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxy](triethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a phenyl-substituted hexene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane typically involves the reaction of a phenyl-substituted hexene with a triethylsilane reagent under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the silane group to the hexene chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The use of automated systems and real-time monitoring ensures consistent product quality.
化学反应分析
Types of Reactions
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The phenyl and hexene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of phenyl-substituted silanes.
科学研究应用
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism by which (2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. The phenyl and hexene groups contribute to the compound’s reactivity and specificity in different chemical environments.
相似化合物的比较
Similar Compounds
(2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane: This compound has a similar silane group but differs in the structure of the organic substituents.
2-methyl-5-phenylhexane: While structurally similar, this compound lacks the silane group and has different chemical properties.
Uniqueness
(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxysilane is unique due to its combination of a silane group with a phenyl-substituted hexene chain
属性
CAS 编号 |
683815-11-4 |
|---|---|
分子式 |
C20H34OSi |
分子量 |
318.6 g/mol |
IUPAC 名称 |
(2,4-dimethyl-1-phenylhex-1-en-3-yl)oxy-triethylsilane |
InChI |
InChI=1S/C20H34OSi/c1-7-17(5)20(21-22(8-2,9-3)10-4)18(6)16-19-14-12-11-13-15-19/h11-17,20H,7-10H2,1-6H3 |
InChI 键 |
IONIEUZGOJJKQM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=CC1=CC=CC=C1)C)O[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



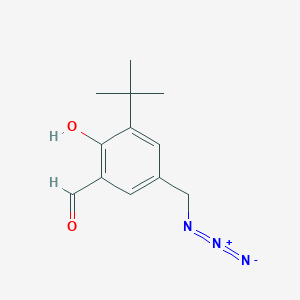
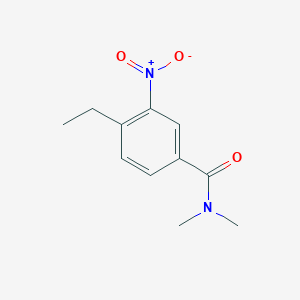

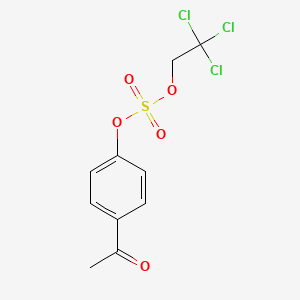
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
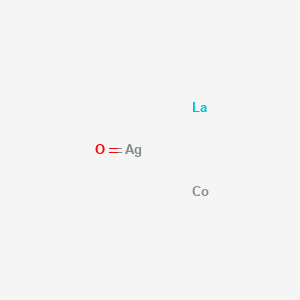
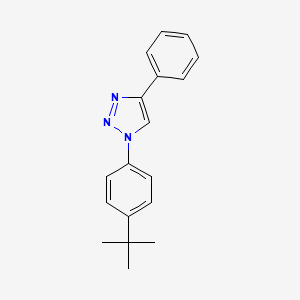
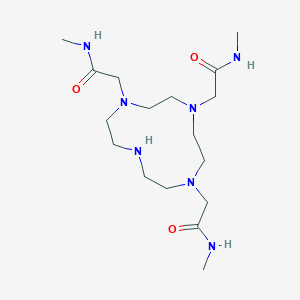

![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)

![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
